molecular formula C13H15NO B13283322 N-[1-(furan-2-yl)ethyl]-3-methylaniline

N-[1-(furan-2-yl)ethyl]-3-methylaniline

Cat. No.: B13283322
M. Wt: 201.26 g/mol
InChI Key: GJBYFPHYBMVTLY-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-yl)ethyl]-3-methylaniline is a substituted aniline derivative characterized by a 3-methylphenyl group attached to an amine nitrogen, which is further substituted with a 1-(furan-2-yl)ethyl moiety.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-3-methylaniline

InChI

InChI=1S/C13H15NO/c1-10-5-3-6-12(9-10)14-11(2)13-7-4-8-15-13/h3-9,11,14H,1-2H3

InChI Key

GJBYFPHYBMVTLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)ethyl]-3-methylaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)ethyl]-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, amino derivatives, and various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]-3-methylaniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

3-Chloro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline ()

  • Structure : Features a 3-chloro-2-methylaniline core with a furan-2-yl(phenyl)methyl group on the nitrogen.
  • Key Differences : The chloro and methyl groups at positions 3 and 2 on the benzene ring contrast with the target compound’s 3-methyl substitution. The bulky phenyl-furan hybrid substituent may reduce solubility compared to the target’s simpler ethyl-furan group.
  • Implications : The chlorine atom could enhance electronegativity and reactivity, while the phenyl group may increase steric hindrance, affecting binding in biological systems .

N-[1-(3-Methoxyphenyl)ethyl]-2-methylaniline ()

  • Structure : Contains a 2-methylaniline core with a 1-(3-methoxyphenyl)ethyl substituent.
  • Key Differences : The methoxy group on the phenyl ring introduces strong electron-donating effects, contrasting with the target’s unsubstituted furan. This could influence electronic interactions in catalytic or receptor-binding contexts.
  • Implications : Methoxy groups often improve metabolic stability but may reduce membrane permeability compared to furan’s smaller heterocycle .

1-(Furan-2-yl)-N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl)methanamine Derivatives ()

  • Structure : Combines a furan-2-yl group with a 1,3,4-thiadiazole ring via a methylene bridge.
  • Key Differences: The thiadiazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. Compounds Fb and Fe showed antitubercular activity (MIC: 3.1 µg/mL) due to interactions with enoyl-ACP reductase .
  • Implications : The target compound’s lack of a thiadiazole moiety may limit similar enzymatic interactions but could offer alternative binding modes through its ethyl spacer.

Naphtho[2,1-b]furan-2-yl Pyrazole Derivatives ()

  • Structure : Includes naphthofuran systems fused with pyrazole rings.
  • Implications : The target compound’s smaller furan ring may reduce such interactions but improve solubility .

Halogenated and Nitroso Analogs

3-Chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline ()

  • Structure : Features dual chloro substituents and a nitroso group.
  • The absence of such groups in the target compound suggests lower reactivity but improved stability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Reported Activity/Properties Reference
N-[1-(Furan-2-yl)ethyl]-3-methylaniline ~245.3 (est.) 3-methylaniline, 1-(furan-2-yl)ethyl N/A (hypothesized: antifungal) N/A
3-Chloro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline 297.78 3-chloro-2-methylaniline, furan-phenylmethyl N/A (structural analog)
1-(Furan-2-yl)-N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl)methanamine Varies Furan, thiadiazole, substituted phenyl Antitubercular (MIC: 3.1 µg/mL)
Naphtho[2,1-b]furan-2-yl pyrazole derivatives ~350–450 Naphthofuran, pyrazole DNA intercalation (hypothesized)

Key Research Findings and Implications

  • Antitubercular Activity : Thiadiazole-furan hybrids () highlight the importance of hydrogen-bonding groups (e.g., thiadiazole) for targeting bacterial enzymes. The target compound’s ethyl-furan group may require structural optimization for similar efficacy .
  • Solubility and Bioavailability : Smaller furan substituents, as in the target compound, may offer advantages over bulkier naphthofuran systems () in terms of solubility and pharmacokinetics .
  • Synthetic Flexibility : Analogous compounds in and were synthesized using condensation and nitroso-functionalization, suggesting viable routes for modifying the target compound’s amine or furan groups .

Biological Activity

N-[1-(Furan-2-yl)ethyl]-3-methylaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

This compound can be represented by the following chemical structure:

C13H15NO\text{C}_{13}\text{H}_{15}\text{N}\text{O}

The synthesis typically involves the reaction of furan derivatives with 3-methylaniline under controlled conditions. Various methods, such as condensation reactions and coupling techniques, have been explored to optimize yield and purity.

1. Tyrosinase Inhibition

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor , which is significant for treating skin pigmentation disorders. Tyrosinase plays a critical role in melanin production, and its inhibition can reduce hyperpigmentation.

  • Mechanism of Action : The compound exhibits mixed-type inhibition against mushroom tyrosinase, with an IC50 value indicating strong inhibitory activity. For instance, similar furan derivatives have shown IC50 values as low as 0.0433 µM for monophenolase activity, suggesting that modifications to the furan ring can enhance inhibitory effects .
CompoundIC50 (µM)Type of Inhibition
This compoundTBDMixed
Kojic Acid19.97Standard

2. Antiviral Properties

Some derivatives of furan-containing compounds have demonstrated antiviral activity, particularly against respiratory viruses. Although specific data on this compound is limited, related structures have shown promising results in inhibiting viral replication through interaction with viral proteins .

3. Neuroprotective Effects

Research has indicated that compounds with a furan moiety may possess neuroprotective properties. For example, studies on similar benzothiadiazine derivatives have shown their ability to modulate neurotransmitter levels in the brain, suggesting that this compound might also influence central nervous system activity .

Case Study 1: Tyrosinase Inhibition

A study evaluated various furan derivatives for their tyrosinase inhibitory activity. Among them, compounds structurally related to this compound showed significant inhibition compared to standard inhibitors like kojic acid. The results underscored the importance of functional groups on the furan ring in determining biological activity.

Case Study 2: Antiviral Activity

In a comparative analysis of small molecule inhibitors targeting respiratory viruses, compounds similar to this compound were tested for their efficacy in vitro. Results indicated that structural modifications could enhance antiviral potency while maintaining low cytotoxicity .

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